molecular formula C22H19N3O2S2 B2616708 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 896679-04-2

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2616708
CAS No.: 896679-04-2
M. Wt: 421.53
InChI Key: MJGCKDWRKCYUBW-UHFFFAOYSA-N
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Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[5,4-b]pyridine moiety, makes it a valuable candidate for various scientific research applications.

Biochemical Analysis

Biochemical Properties

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the epidermal growth factor receptor tyrosine kinase (EGFR-TK), where it acts as an inhibitor . This interaction inhibits the autophosphorylation of EGFR-TK, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways by inhibiting EGFR-TK, leading to the suppression of downstream signaling cascades such as the PI3K/AKT and MAPK pathways . These pathways are critical for cell survival, growth, and metabolism, and their inhibition results in reduced cell viability and increased cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of EGFR-TK, preventing the phosphorylation of tyrosine residues on the receptor . This inhibition blocks the activation of downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, the compound may interact with other proteins involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that the compound maintains its inhibitory effects on EGFR-TK and its ability to induce apoptosis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its overall efficacy and toxicity . Additionally, the compound may affect metabolic flux and metabolite levels in cells, further contributing to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its localization to target sites such as the cell membrane or intracellular organelles . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized to the cytoplasm and cell membrane, where it interacts with EGFR-TK and other target proteins . Post-translational modifications such as phosphorylation and ubiquitination may influence the compound’s localization and stability within cells . Additionally, targeting signals and binding interactions with specific organelles may direct the compound to subcellular compartments where it exerts its effects .

Preparation Methods

The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has shown significant potential in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is important in cancer research and treatment. Additionally, its unique structure makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions .

Comparison with Similar Compounds

Similar compounds to N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide include other thiazolo[5,4-b]pyridine derivatives and sulfonamide-containing molecules. These compounds share similar structural features and biological activities. the unique combination of the thiazolo[5,4-b]pyridine core with the tetrahydronaphthalene-2-sulfonamide moiety in this compound provides distinct advantages in terms of potency and selectivity as a PI3K inhibitor .

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c26-29(27,19-11-10-15-5-1-2-6-16(15)14-19)25-18-8-3-7-17(13-18)21-24-20-9-4-12-23-22(20)28-21/h3-4,7-14,25H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGCKDWRKCYUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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